molecular formula C10H10ClN3O2 B13915002 Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B13915002
M. Wt: 239.66 g/mol
InChI Key: NOGUTQSVXCSNBT-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate (CAS RN: 2748770-28-5) is a high-purity chemical compound serving as a versatile heterocyclic building block in medicinal chemistry and drug discovery research . With a molecular formula of C10H10ClN3O2 and a molecular weight of 239.66 g/mol, this solid serves as a crucial synthetic intermediate for the development of novel pharmaceutical agents . Compounds based on the imidazo[1,2-b]pyridazine scaffold are of significant research interest and have been investigated for their potential use in the treatment of various medical disorders, including Lewy body diseases, Parkinson's disease, and Gaucher's disease, as highlighted in international patent literature . The structure features reactive sites, including the chloro and ethyl ester substituents, which allow for further functionalization and structure-activity relationship (SAR) studies. This product is intended for use in laboratory research as a key starting material or intermediate in organic synthesis. Safety and Handling: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses or for human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-12-14-5-6(2)13-9(14)8(7)11/h4-5H,3H2,1-2H3

InChI Key

NOGUTQSVXCSNBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=CN2N=C1)C)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The core imidazo[1,2-b]pyridazine skeleton is typically constructed from 5-bromo-3-methylpyridin-2-amine or related pyridine derivatives. For example, multicomponent reactions involving potassium cyanide, benzotriazole, and aldehydes (e.g., propanal) can afford 3-aminoimidazo[1,2-a]pyridine scaffolds, which are then formylated and methylated to yield intermediates suitable for further functionalization.

Introduction of the Ethyl Carboxylate Group

The ethyl ester functionality at the 7-position can be introduced via esterification reactions. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a commonly used intermediate, prepared by refluxing the corresponding acid or acid hydrazide with ethanol under acidic or neutral conditions.

Chlorination at the 8-Position

Selective chlorination to introduce the chlorine atom at the 8-position of the imidazo[1,2-b]pyridazine ring is achieved by nucleophilic aromatic substitution or electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) or thionyl chloride under controlled conditions. The position specificity is influenced by the electronic properties of the ring and existing substituents.

Methylation at the 2-Position

Methylation at the 2-position is typically performed via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate. This step often follows the formation of the imidazo ring to ensure regioselectivity.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Multicomponent cyclization 5-bromo-3-methylpyridin-2-amine, KCN, benzotriazole, propanal 3-aminoimidazo[1,2-a]pyridine scaffold Moderate
2 Formylation Formic acid, heat N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide High (95%)
3 Methylation Methyl iodide, K2CO3, acetone, reflux N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide High (93%)
4 Chlorination NCS or SOCl2, controlled temperature This compound Variable
5 Esterification Ethanol, acidic or neutral reflux Final ethyl ester compound Moderate to high

Analytical and Purification Techniques

  • Recrystallization from ethanol or ethanol-water mixtures is commonly used to purify intermediates and final products.
  • NMR Spectroscopy (1H NMR) confirms the presence of methyl, ethyl, and aromatic protons, with characteristic chemical shifts supporting substitution patterns.
  • LC-MS analysis verifies molecular weight and purity, confirming the presence of chlorine and ester functionalities.
  • Melting points and yields are routinely reported to assess purity and efficiency of each step.

Summary Table of Key Preparation Parameters

Parameter Details
Core scaffold formation Multicomponent cyclization from pyridine amines
Chlorination reagent N-chlorosuccinimide (NCS) or thionyl chloride
Methylation agent Methyl iodide with potassium carbonate base
Esterification conditions Reflux with ethanol, acidic or neutral medium
Purification methods Recrystallization, filtration
Analytical confirmation 1H NMR, LC-MS, melting point
Typical yields 27% (hydrazide formation) to 95% (formylation)
Stability considerations Susceptible to oxidation, requires controlled storage

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with DNA, causing anticancer effects .

Comparison with Similar Compounds

Ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1414371-26-8)

  • Structure : Differs in the core ring system (imidazo[1,2-a]pyridine vs. imidazo[1,2-b]pyridazine) and substituents (iodine at position 7 instead of methyl at position 2).
  • Molecular Formula : C₁₀H₈ClIN₂O₂.
  • Molecular Weight : 350.54 g/mol.
  • Key Properties: Higher molecular weight due to iodine (vs. chlorine/methyl in the target compound).

Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1331823-97-2)

  • Structure : Chlorine and iodine positions swapped (Cl at 7, I at 8) compared to the target compound.
  • Molecular Formula : C₁₀H₈ClIN₂O₂.
  • Molecular Weight : 350.54 g/mol.
  • Key Properties : Similar to the above but with altered electronic effects due to halogen positioning. LogP (3.6) suggests moderate lipophilicity, comparable to the target compound .

Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate

  • Structure : Bromine replaces chlorine at position 8; lacks the methyl group at position 2.
  • Molecular Formula : C₉H₈BrN₃O₂.
  • Molecular Weight : ~282.09 g/mol (estimated).
  • Key Properties : Bromine’s larger atomic radius may enhance van der Waals interactions but reduce solubility compared to chlorine .

Positional Isomers and Core Ring Variations

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8)

  • Structure : Chlorine at position 6 instead of 8; lacks the methyl group at position 2.
  • Molecular Formula : C₉H₈ClN₃O₂.
  • Molecular Weight : 225.63 g/mol.
  • Key Properties : Lower molecular weight and altered electronic distribution due to chlorine positioning. Reported melting point: 155–158°C; solid with moderate stability .

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS 136548-98-6)

  • Structure : Pyrazole core replaces pyridazine, altering nitrogen atom count and electronic properties.
  • Molecular Formula : C₈H₈N₄O₂.
  • Molecular Weight : 192.17 g/mol.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Ring System Substituents Molecular Formula Molecular Weight (g/mol) LogP
Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate Imidazo[1,2-b]pyridazine Cl (8), CH₃ (2), COOEt (7) C₁₁H₁₀ClN₃O₂ 251.67 (estimated) ~2.8*
Ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Cl (8), I (7), COOEt (2) C₁₀H₈ClIN₂O₂ 350.54 3.6
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Imidazo[1,2-b]pyridazine Cl (6), COOEt (2) C₉H₈ClN₃O₂ 225.63 ~2.1*
Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate Imidazo[1,2-b]pyridazine Br (8), COOEt (7) C₉H₈BrN₃O₂ 282.09 ~3.0*

*Estimated based on analogous structures.

Biological Activity

Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Chemical Name : this compound
  • CAS Number : 2748770-28-5
  • Molecular Formula : C10H10ClN3O2
  • Molecular Weight : 239.66 g/mol

Structure

The structure of this compound features a pyridazine ring with a chloro and a methyl group, contributing to its unique reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Effect
HeLa12.5Inhibition of cell proliferation
MCF-715.0Induction of apoptosis
A54910.0Cell cycle arrest

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including multidrug-resistant pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical signaling pathways. The compound may inhibit topoisomerase enzymes, leading to DNA damage and subsequent cell death.

Study 1: Anticancer Efficacy in Animal Models

A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal adverse effects noted.

Study 2: Antimicrobial Activity Assessment

In a clinical trial assessing the antimicrobial efficacy of this compound against drug-resistant strains, the compound exhibited notable effectiveness, leading to a reduction in infection rates among treated patients.

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